3-Ethenylidenedecan-1-OL

Description

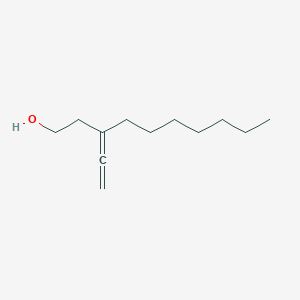

3-Ethenylidenedecan-1-OL is a long-chain aliphatic alcohol characterized by a decanol backbone (10 carbons) with an ethenylidene group (a conjugated alkene moiety) at the third carbon position. While direct literature on this compound is sparse, its synthesis likely involves Wittig or Horner-Wadsworth-Emmons reactions to introduce the ethenylidene group onto a decanol precursor, analogous to methods used for 3-ylideneoxindoles .

Properties

CAS No. |

821783-03-3 |

|---|---|

Molecular Formula |

C12H22O |

Molecular Weight |

182.30 g/mol |

InChI |

InChI=1S/C12H22O/c1-3-5-6-7-8-9-12(4-2)10-11-13/h13H,2-3,5-11H2,1H3 |

InChI Key |

BNNDQPHWGWVXSX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(=C=C)CCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethenylidenedecan-1-OL typically involves the reaction of decanal with ethylene in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the ethenylidene group. Common catalysts used in this process include transition metal complexes, which help in the activation of the ethylene molecule.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring high yields and purity of the final product. The use of heterogeneous catalysts, which can be easily separated and reused, is also common in industrial production.

Chemical Reactions Analysis

Types of Reactions

3-Ethenylidenedecan-1-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of aldehydes or ketones.

Reduction: The compound can be reduced to form alkanes by hydrogenation.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for hydrogenation.

Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Formation of decanal or decanoic acid.

Reduction: Formation of decane.

Substitution: Formation of halogenated derivatives, such as 3-chlorodecan-1-OL.

Scientific Research Applications

3-Ethenylidenedecan-1-OL has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry: Used in the production of fragrances, flavors, and other specialty chemicals due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-Ethenylidenedecan-1-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with amino acid residues in the active sites of enzymes, affecting their activity. Additionally, the ethenylidene group can participate in π-π interactions with aromatic residues, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

3-Ylideneoxindoles (e.g., Ethyl (2E)-(1-Methyl-2-oxoindolin-3-ylidene)acetate)

Structural Differences :

- Core Structure : 3-Ylideneoxindoles feature an oxindole ring system (aromatic heterocycle with a ketone group), whereas 3-Ethenylidenedecan-1-OL is a linear aliphatic alcohol.

- Functional Groups : The former contains an ester group and a conjugated ylidene system, while the latter has a hydroxyl group and a simpler ethenylidene moiety.

3,7-Dimethyl-2,6-octadien-1-ol (Geraniol/Citronellol Analog)

Structural Differences :

- Chain Length : 3,7-Dimethyl-2,6-octadien-1-ol has an 8-carbon backbone, compared to the 10-carbon chain of this compound.

- Double Bonds : The former contains two conjugated double bonds (2,6-octadien-1-ol), while the latter has a single ethenylidene group.

Research Findings and Implications

- Reactivity: The ethenylidene group in this compound may undergo electrophilic additions, though steric hindrance from the decanol chain could slow kinetics compared to smaller terpene alcohols .

- Industrial Potential: Its structural similarity to surfactants (e.g., fatty alcohols) suggests utility in detergents, but odor characteristics (if any) remain unexplored.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.